An In-depth Technical Guide to 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
An In-depth Technical Guide to 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a distinct member of the thiophene carboxylic acid family, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a central thiophene ring substituted with a 4-fluorophenyl group, a methyl group, and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The thiophene core is a well-established pharmacophore, known to be a bioisostere of the benzene ring, offering similar physicochemical properties with potentially improved metabolic stability and a distinct electronic profile.[1][2] The strategic placement of the 4-fluorophenyl and methyl groups allows for fine-tuning of the molecule's steric and electronic properties, influencing its interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this promising building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is fundamental for its application in research and development. While experimental data for this specific isomer is not widely published, we can infer some properties based on related compounds and general principles of organic chemistry.
| Property | Value | Source |
| CAS Number | 1267218-61-0 | [3] |
| Molecular Formula | C₁₂H₉FO₂S | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Not explicitly available. The related isomer, 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, has a melting point of 250-254 °C.[2] | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol, and sparingly soluble in water. | General knowledge |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the thiophene proton, and the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to coupling with the fluorine atom. The single proton on the thiophene ring will appear as a singlet, and the methyl protons will also present as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically 160-180 ppm). The carbons of the thiophene and fluorophenyl rings will appear in the aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will resonate at a higher field (typically 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), and potentially cleavage of the thiophene ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Alternatively, a cross-coupling strategy could be employed. For instance, a Suzuki or Stille coupling could be used to introduce the 4-fluorophenyl group onto a pre-functionalized thiophene ring.
A general workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is primarily dictated by the carboxylic acid group and the aromatic thiophene ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the straightforward derivatization of the molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The formation of amides, in particular, is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic properties of a lead compound.
-
Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group will direct incoming electrophiles to specific positions. The sulfur atom in the thiophene ring can also influence the molecule's interaction with biological targets through potential sulfur-aromatic or sulfur-hydrogen bonding interactions.
The thiophene scaffold is a key component in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8] The presence of the 4-fluorophenyl group is also a common feature in many pharmaceuticals, as the fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.
Derivatives of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid are promising candidates for the development of new drugs targeting a variety of diseases. For example, thiophene-based compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.[6] Furthermore, the structural motifs present in this molecule are found in compounds with antimicrobial and anticancer activities.[5][7]
The logical progression for utilizing this compound in a drug discovery program is illustrated below:
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a thiophene core, a fluorinated phenyl ring, and a reactive carboxylic acid handle provides a solid foundation for the design and development of new drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
Sources
- 1. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7 [chemicalbook.com]
- 2. 5-(4-氟苯基)噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nextsds.com [nextsds.com]
- 4. echemi.com [echemi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
